1,1,1-trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}-3-buten-2-one
Overview
Description
1,1,1-trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}-3-buten-2-one is an organic compound characterized by the presence of trifluoromethyl groups and a butenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}-3-buten-2-one typically involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with appropriate reagents. For example, it can react with phenylmagnesium bromide to afford ethoxy group substitution products . Additionally, organozinc compounds can be used to yield products arising from 1,2-addition to the carbonyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1,1,1-trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}-3-buten-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions, particularly involving the ethoxy group.
Addition Reactions: It reacts with organozinc compounds to yield products from 1,2-addition to the carbonyl group.
Common Reagents and Conditions
Phenylmagnesium Bromide: Used for ethoxy group substitution reactions.
Organozinc Compounds: Employed for 1,2-addition reactions to the carbonyl group.
Major Products
The major products formed from these reactions include substituted butenones and addition products with modified carbonyl groups .
Scientific Research Applications
1,1,1-trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}-3-buten-2-one has several scientific research applications:
Pharmaceuticals: The trifluoromethyl groups enhance the compound’s stability and bioavailability, making it a potential candidate for drug development.
Agrochemicals: Its unique chemical properties make it useful in the development of new agrochemical agents.
Materials Science: The compound’s stability and reactivity are advantageous in creating new materials with specific properties.
Mechanism of Action
The mechanism of action for 1,1,1-trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}-3-buten-2-one involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application, whether in pharmaceuticals, agrochemicals, or materials science.
Comparison with Similar Compounds
Similar Compounds
4,4,4-trifluoro-1-phenylbutane-1,3-dione: Another compound with trifluoromethyl groups, used in similar applications.
4-ethoxy-1,1,1-trifluoro-3-buten-2-one: A precursor in the synthesis of 1,1,1-trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}-3-buten-2-one.
Uniqueness
This compound is unique due to its specific combination of trifluoromethyl groups and butenone structure, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring high stability and specific reactivity profiles.
Properties
IUPAC Name |
(E)-1,1,1-trifluoro-4-[3-(trifluoromethyl)anilino]but-3-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F6NO/c12-10(13,14)7-2-1-3-8(6-7)18-5-4-9(19)11(15,16)17/h1-6,18H/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKAPZRAJMGVBU-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=CC(=O)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N/C=C/C(=O)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F6NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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